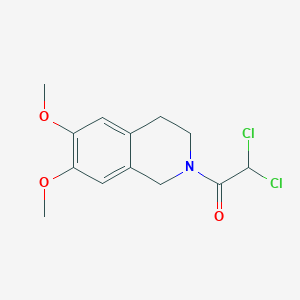
N-(4-Chloropyrimidin-5-yl)-N-ethylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and an ethylisonicotinamide group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloropyrimidine and ethylisonicotinamide.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile.
Catalysts and Reagents: Common catalysts include bases like sodium ethoxide or potassium carbonate, which facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide may involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature and pressure.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the synthesis.
Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Pyrimidines: Products with various functional groups replacing the chlorine atom.
N-Oxides: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Applications De Recherche Scientifique
N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of kinase inhibitors and antiviral agents.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: Investigated for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: Employed in chemical biology to study cellular processes and pathways.
Mécanisme D'action
The mechanism of action of N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide involves:
Molecular Targets: It targets specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may interfere with signaling pathways, leading to altered cellular responses.
Binding Interactions: It forms specific binding interactions with its targets, which can be studied using techniques such as molecular docking and crystallography.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Hydroxypyrimidin-5-yl)-N-ethylisonicotinamide: Similar structure but with a hydroxyl group instead of chlorine.
N-(4-Methylpyrimidin-5-yl)-N-ethylisonicotinamide: Contains a methyl group at the 4-position.
N-(4-Bromopyrimidin-5-yl)-N-ethylisonicotinamide: Features a bromine atom at the 4-position.
Uniqueness
N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
873686-91-0 |
|---|---|
Formule moléculaire |
C12H11ClN4O |
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
N-(4-chloropyrimidin-5-yl)-N-ethylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H11ClN4O/c1-2-17(10-7-15-8-16-11(10)13)12(18)9-3-5-14-6-4-9/h3-8H,2H2,1H3 |
Clé InChI |
VGNROFKTNWOXOE-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CN=CN=C1Cl)C(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


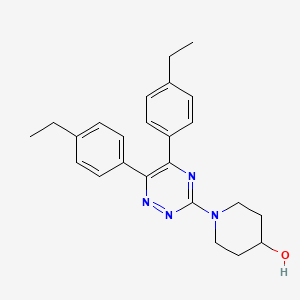
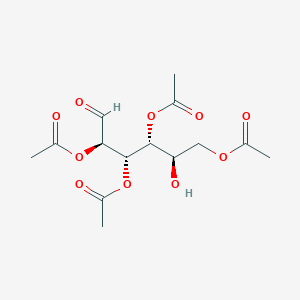

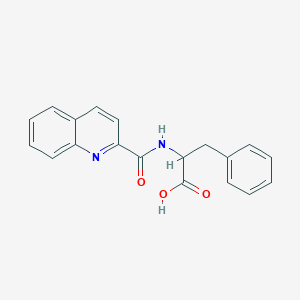
![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-](/img/structure/B12911800.png)
![2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one](/img/structure/B12911803.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-](/img/structure/B12911804.png)

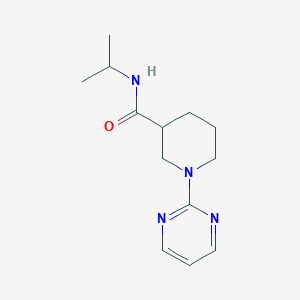
![4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one](/img/structure/B12911821.png)
![N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide](/img/structure/B12911829.png)
